molecular formula C12H15Cl2NO2 B7866802 [(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid

[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B7866802
M. Wt: 276.16 g/mol
InChI Key: CIVSUKKGBZANBY-UHFFFAOYSA-N
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Description

[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid is a synthetic organic compound featuring a dichlorinated benzyl group, an isopropyl amino moiety, and a carboxylic acid functional group. The benzyl ring is substituted with chlorine atoms at the 2- and 4-positions, enhancing the compound’s lipophilicity and electronic stability.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-8(2)15(7-12(16)17)6-9-3-4-10(13)5-11(9)14/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVSUKKGBZANBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Alkylation

Optimization of Reaction Parameters

Solvent and Catalytic Systems

  • Phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) improve reaction rates in biphasic systems, as demonstrated in analogous benzyl chloride syntheses.

  • Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating the alkylation step at 140–420 W in DMF achieves 72–95% yields in <10 minutes.

Temperature and Stoichiometry

  • Alkylation : Excess isopropylamine (1.5–2.0 equiv) ensures complete conversion of 2,4-dichlorobenzyl chloride, minimizing di-alkylation byproducts.

  • Ester Hydrolysis : Controlled addition of 70% NaOH at 70–75°C prevents decarboxylation.

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : Petroleum ether (80–100°C boiling range) effectively separates the product from aqueous phases.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Analytical Validation

  • ¹H NMR : Key signals include:

    • δ 7.4–7.6 ppm (aromatic protons, 2,4-dichlorobenzyl).

    • δ 3.8–4.1 ppm (methylene group adjacent to acetic acid).

    • δ 1.2–1.4 ppm (isopropyl methyl groups).

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity >98%.

Comparative Analysis of Methodologies

Parameter Alkylation Route Reductive Amination
Yield 85–94%78–88%
Reaction Time 6–8 hours4–6 hours
Byproducts Di-alkylated ethersNone significant
Scalability Pilot-plant viableLab-scale only

Industrial-Scale Considerations

Cost Efficiency

  • 2,4-Dichlorobenzyl chloride (~$50/kg) is more economical than 2,4-dichlorobenzaldehyde (~$120/kg), favoring the alkylation route for bulk production.

Environmental Impact

  • Waste minimization : Phase-transfer catalysis reduces solvent usage by 40% compared to traditional methods.

  • Energy consumption : Microwave protocols cut energy costs by 30%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-alkylated ethers : Suppressed by maintaining a 1:1 molar ratio of benzyl chloride to isopropylamine and using excess base.

Steric Hindrance

  • The isopropyl group’s bulkiness slows glycine conjugation. Elevated temperatures (80–90°C) and ultrasonic agitation mitigate this issue.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed ester hydrolysis as a greener alternative to alkaline hydrolysis, achieving 90% conversion without racemization.

Flow Chemistry

Continuous-flow reactors enable safer handling of exothermic steps (e.g., alkylation), reducing batch-to-batch variability .

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the dichlorobenzyl group or the acetic acid moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of [(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid involves several chemical reactions that allow for the introduction of functional groups essential for its biological activity. The compound can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with isopropylamine followed by acetic acid derivatization. The resulting product exhibits properties that make it suitable for various applications in medicinal chemistry.

Research indicates that compounds containing dichlorobenzyl and isopropylamino groups exhibit notable biological activities, particularly in antimicrobial and anti-inflammatory domains. The presence of chlorine atoms enhances the antibacterial properties of such compounds. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including E. coli and Pseudomonas aeruginosa .

Antimicrobial Activity

A detailed examination of the structure-activity relationship (SAR) reveals that the dichloro substitution significantly enhances antimicrobial efficacy. For example, related compounds have shown minimum inhibitory concentrations (MICs) as low as 5 μM against E. coli, indicating strong antibacterial potential .

Anti-inflammatory Properties

Additionally, compounds similar to this compound have been investigated for their anti-inflammatory effects. These studies suggest that such compounds may inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions characterized by chronic inflammation.

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several key areas:

  • Antibacterial Agents : Given its demonstrated antimicrobial properties, this compound could be developed further as a novel antibacterial agent to combat resistant bacterial strains.
  • Anti-inflammatory Drugs : Its potential to modulate inflammatory responses makes it a candidate for treating inflammatory diseases such as arthritis or other chronic conditions.
  • Pharmaceutical Intermediates : The compound may serve as an intermediate in synthesizing more complex pharmaceutical agents due to its reactive functional groups.

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : In a study assessing various chlorinated compounds, those with isopropylamino substitutions exhibited superior antibacterial activity compared to their non-substituted counterparts . The study emphasized the importance of chlorine in enhancing bioactivity.
  • Research on Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory effects of related compounds in animal models. Results indicated a significant reduction in inflammatory markers following treatment with these compounds .

Data Table: Summary of Biological Activities

Compound NameActivity TypeMIC (μM)Reference
This compoundAntibacterial5
Similar Chlorinated CompoundAntibacterial21
Related Isopropylamino CompoundAnti-inflammatoryN/A

Mechanism of Action

The mechanism by which [(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dichlorobenzyl group can disrupt microbial cell membranes, leading to antimicrobial effects, while the isopropyl-amino group can interact with various biological targets, influencing their function.

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)acetic Acid Derivatives

  • Structure: Contains a dichlorophenoxy group linked to acetic acid.
  • Key Differences: Lacks the isopropyl amino group, reducing steric hindrance and basicity. The ether linkage (phenoxy) instead of a benzyl-amino bridge alters electronic effects and reactivity.

[3-(4-Bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic Acid

  • Structure: Features a halogenated benzyl group and a quinazolinone core.
  • Key Differences: The quinazolinone ring introduces rigidity and π-π stacking capacity, absent in the target compound. The fluorine and bromine substituents may modulate electronic effects differently compared to chlorine .

2-Chlorophenylacetic Acid

  • Structure : A single chlorine-substituted phenyl group attached to acetic acid.
  • Key Differences: Reduced halogenation (mono- vs. di-chloro) lowers electron-withdrawing effects. The absence of an amino group limits its ability to form chelates or participate in nucleophilic reactions .

Physicochemical Properties

Property [(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic Acid 2-(2,4-Dichlorophenoxy)acetic Acid 2-Chlorophenylacetic Acid
Molecular Weight ~285.1 g/mol (estimated) ~221.0 g/mol ~170.6 g/mol
Solubility Moderate in polar solvents (due to -COOH) Low in water (hydrophobic phenoxy) Moderate in polar solvents
Electron Effects Strong electron-withdrawing (-Cl, -COOH) Moderate (-Cl, ether linkage) Weak (-Cl only)
Steric Hindrance High (isopropyl amino group) Low Low

Functional Performance in Adsorption and Coordination

  • Target Compound: The -COOH and amino groups may synergistically enhance metal ion adsorption, as seen in acetic acid-modified biochars (ASBB) where -COOH groups enable monodentate coordination with uranium . The isopropyl group could improve selectivity by reducing non-specific binding.
  • Comparison to ASBB: ASBB relies on -COOH and pore expansion for uranium adsorption (97.8% removal at pH 6.0) .

Biological Activity

[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid is a synthetic compound with potential biological activities, particularly in antimicrobial and therapeutic applications. Its structure combines a dichlorobenzyl group with an isopropylamino moiety, which may confer unique interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 2,4-dichlorobenzyl chloride and isopropylamine.
  • Formation of Intermediate : The reaction of 2,4-dichlorobenzyl chloride with isopropylamine under basic conditions yields an intermediate.
  • Final Product : The intermediate reacts with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to produce the final compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The dichlorobenzyl group is known to disrupt microbial cell membranes, leading to cell death. In vitro studies have shown that this compound can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli5 μM
Staphylococcus aureus10 μM
Pseudomonas aeruginosa15 μM

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
  • Membrane Disruption : The lipophilic nature of the dichlorobenzyl group allows it to integrate into microbial membranes, causing permeability changes and cell lysis.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that the compound significantly reduced bacterial load in vitro and showed promise in vivo using animal models .

Study 2: Pharmacological Potential

A pharmacological study assessed the compound's potential as a therapeutic agent for treating infections caused by resistant bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics due to its unique structure and mechanism .

Applications in Medicine and Industry

The biological activity of this compound positions it as a candidate for:

  • Drug Development : Its antimicrobial properties make it a valuable precursor for new antibiotic formulations.
  • Agrochemicals : The compound's ability to disrupt microbial growth can be harnessed in agricultural applications to combat plant pathogens.

Comparative Analysis

When compared to similar compounds such as 2,4-dichlorophenoxyacetic acid (a well-known herbicide), this compound exhibits distinct biological activities due to its unique structural features. This uniqueness allows for broader applications in both medicinal chemistry and agricultural sciences.

Compound Name Primary Use Biological Activity
This compoundAntibiotic developmentAntimicrobial
2,4-Dichlorophenoxyacetic acidHerbicidePlant growth regulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid, and how are intermediates characterized?

  • Methodology : The compound is synthesized via nucleophilic substitution or amidation. For example:

React 2,4-dichlorobenzyl chloride with isopropylamine to form the benzyl-isopropylamine intermediate.

Couple this intermediate with bromoacetic acid under basic conditions (e.g., NaOH/acetone) to introduce the acetic acid moiety .

  • Characterization :

  • NMR : Confirm regioselectivity of substitution using 1H^1H-NMR (e.g., absence of benzyl chloride protons at δ 4.5–5.0 ppm) .

  • HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

    Reagent Role Conditions
    2,4-Dichlorobenzyl chlorideAlkylating agentAnhydrous DMF, 60°C
    IsopropylamineNucleophile12 hr reflux
    Bromoacetic acidCarboxylic acid sourcepH 9–10, room temperature

Q. How can researchers validate the accuracy of titration-based purity assessments for this compound?

  • Methodology : Use potentiometric titration with 0.1M NaOH to quantify free carboxylic acid groups. Compare results with HPLC or LC-MS for cross-validation .
  • Error Mitigation :

  • Standardization : Calibrate NaOH solutions with potassium hydrogen phthalate (KHP) to minimize molarity errors .
  • Endpoint Detection : Use phenolphthalein (pH 8.2–10) for basic endpoints, but confirm via pH meter to avoid overshooting .

Advanced Research Questions

Q. What analytical challenges arise in differentiating structural isomers of this compound, and how are they resolved?

  • Challenges : Isomers may form due to:

  • Substitution at alternative positions (e.g., 3,4-dichloro vs. 2,4-dichloro).
  • Racemization of the isopropylamino group.
    • Solutions :
  • High-Resolution MS : Exact mass analysis (e.g., 346.054272 Da) distinguishes isomers with identical nominal masses .
  • Chiral HPLC : Use a cellulose-based column to resolve enantiomers (e.g., retention time shifts >2 min) .

Q. How do metabolic pathways of this compound influence its environmental persistence, and what degradation products are observed?

  • Metabolism :

  • Phase I : Oxidative dechlorination via cytochrome P450 enzymes produces 2-chloro-4-hydroxybenzyl derivatives .
  • Phase II : Conjugation with glucuronic acid increases water solubility for renal excretion .
    • Degradation Studies :
  • Photolysis : UV irradiation (254 nm) in aqueous solutions generates 2,4-dichlorobenzoic acid as a stable byproduct .
  • Microbial Degradation : Pseudomonas spp. metabolize the compound via β-oxidation, producing chloroacetate intermediates .

Q. What computational methods are suitable for predicting the compound’s receptor-binding affinity, and how do they align with experimental data?

  • In Silico Approaches :

  • Docking Simulations : Use AutoDock Vina with crystal structures of G-protein-coupled receptors (GPCRs) to predict binding modes .
  • QSAR Modeling : Correlate logP values (calculated: ~2.8) with experimental IC50_{50} data for toxicity profiling .
    • Validation : Compare computational predictions with surface plasmon resonance (SPR) assays (e.g., ΔG binding ±1.5 kcal/mol) .

Methodological Notes

  • Toxicity Testing : Follow EPA DSSTox guidelines for acute toxicity (e.g., LD50_{50} in rodents: 250–300 mg/kg) .
  • Environmental Sampling : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from water matrices, followed by GC-MS (LOD: 0.1 ppb) .

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